molecular formula C9H9N3O B2659366 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde CAS No. 1824301-73-6

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde

Cat. No.: B2659366
CAS No.: 1824301-73-6
M. Wt: 175.191
InChI Key: JRXZKUPIPAZUEJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and an aldehyde group attached to the imidazole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by functional group modifications to introduce the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carboxylic acid
  • 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-methanol
  • 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-nitrile

Uniqueness

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde is unique due to the presence of the aldehyde group, which makes it a versatile intermediate for further chemical modifications. This functional group allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1,2-dimethylimidazo[4,5-c]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-8-4-10-3-7(5-13)9(8)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXZKUPIPAZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824301-73-6
Record name 1,2-dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde
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